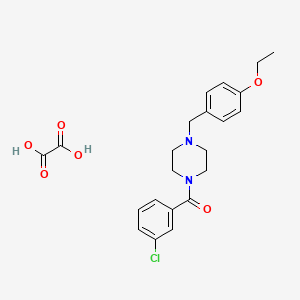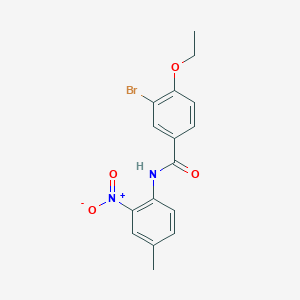![molecular formula C21H21BrO2 B5034449 2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone](/img/structure/B5034449.png)
2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone
Vue d'ensemble
Description
2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone, commonly known as BRP, is a chemical compound that has gained significant attention in the field of scientific research. BRP belongs to the class of arylcyclohexylamines and is similar in structure to ketamine. BRP has been found to exhibit potent anesthetic and analgesic properties, making it a promising candidate for use in medical procedures.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Bifunctional Phosphine-Catalyzed Synthesis : A study by Wang et al. (2012) utilized a bifunctional phosphine catalyst for the effective synthesis of highly functionalized cyclohexanols. This process involved a cascade Michael–Henry reaction of a β-nitroolefin and a 2-(1-substituted 3-oxo-3-phenylpropyl)malononitrile, demonstrating mild conditions and high diastereoselectivity, which could be relevant for synthesizing derivatives of 2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexanone (Wang et al., 2012).
Carbonic Anhydrase Inhibition : Research by Balaydın et al. (2012) synthesized novel cyclohexanonyl bromophenol derivatives, demonstrating their potential as carbonic anhydrase inhibitors. This could imply similar potential for this compound in medical chemistry research (Balaydın et al., 2012).
Hydrogenation of Phenol Derivatives : A study by Wang et al. (2011) on the selective hydrogenation of phenol to cyclohexanone using a palladium-carbon nitride catalyst could be relevant for understanding the chemical transformations of related compounds like this compound (Wang et al., 2011).
Crystal Structure and Conformation
Crystal Structure Analysis : The study of the crystal structure of similar cyclohexanone derivatives by Ravikumar and Mehdi (1993) could provide insights into the molecular conformation and potential chemical behavior of this compound (Ravikumar & Mehdi, 1993).
Dipole Moments and Conformation : Research on the electric dipole moments of aryl substituted cyclohexanones by Balasubramanian and D'Souza (1969) might offer insights into the electronic properties and molecular conformations of similar compounds like this compound (Balasubramanian & D'Souza, 1969).
Catalytic and Synthetic Applications
Catalytic Synthesis : The use of cyclohexanone derivatives in catalytic synthesis processes, as explored by Wu et al. (2013) and others, can provide valuable information for the potential applications of this compound in organic synthesis and catalysis (Wu et al., 2013).
Organic Synthesis Pathways : Studies like those by Moskovkina et al. (1985) on the oxidation of related compounds can shed light on potential synthetic pathways and chemical transformations involving this compound (Moskovkina et al., 1985).
Biological Activities and Potential Applications
- Antifungal Activity : Research by Buchta et al. (2004) on the antifungal activity of halogenated phenyl derivatives could suggest similar biological activities for this compound in pharmacological studies (Buchta et al., 2004).
Propriétés
IUPAC Name |
2-[3-(4-bromophenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrO2/c22-17-12-10-16(11-13-17)21(24)14-19(15-6-2-1-3-7-15)18-8-4-5-9-20(18)23/h1-3,6-7,10-13,18-19H,4-5,8-9,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRYLAMXYHUNRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C(C1)C(CC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~-(2-methoxyethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5034369.png)

![methyl [4-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)phenoxy]acetate](/img/structure/B5034378.png)

![3-bromo-N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B5034381.png)
![1-(2-fluorophenyl)-4-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]piperazine](/img/structure/B5034390.png)

![4-chloro-N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5034401.png)
![4-(2-methoxy-5-nitrophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5034412.png)


![N-(4-methylphenyl)-2-{4-[(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B5034455.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-adamantanecarboxamide hydrochloride](/img/structure/B5034458.png)
![butyl 4-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5034459.png)
